molecular formula C15H17ClN2O2S B4971619 1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol

1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol

Cat. No. B4971619
M. Wt: 324.8 g/mol
InChI Key: POZIBVVTSQIPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in the 1970s and has since been widely used in scientific research.

Scientific Research Applications

Photochemical Properties

Research on similar compounds, such as 4,6-dimethyl-2-pyrimidinol, has shown that π,π*-Excitation in different solvents leads to various addition products and dihydrodimers. These chemical reactions demonstrate the photochemical properties of such compounds under different conditions (Pfoertner, 1975).

Antimicrobial Applications

Linked heterocyclic compounds containing elements of 4,6-dimethyl-2-pyrimidinyl have been synthesized and studied for their antimicrobial properties. Such compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria and fungi, indicating potential applications in antimicrobial therapies (Reddy et al., 2010).

Antitumor Activities

Rare earth metal complexes with compounds similar to 1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol have demonstrated antitumor activities. These complexes were tested against various human tumor cell lines, showing promising results in the suppression of tumor cell growth (Qu et al., 2006).

Enzyme Inhibition and Antioxidant Activities

Compounds derived from pyrimidine-thiones, including those similar in structure to the chemical , have shown good inhibitory action against enzymes like acetylcholinesterase and human carbonic anhydrase. Additionally, they exhibit antioxidant activities, suggesting potential applications in treating diseases where oxidative stress and enzyme dysregulation play a role (Taslimi et al., 2018).

Lubricating Oil Additives

Derivatives of similar compounds have been explored as additives to lubricating oils. They have shown potential as anticorrosion and antimicrobial additives, indicating applications in industrial settings to enhance the performance and longevity of lubricating oils (Mirzoeva et al., 2009).

Anti-HIV Activity

Derivatives of pyrimidin-4(3H)-one, which share structural similarities, have been shown to possess anti-HIV-1 activity. Some of these derivatives have demonstrated the ability to inhibit the reproduction of the human immunodeficiency virus in vitro, suggesting potential applications in antiviral therapies (Novikov et al., 2004).

properties

IUPAC Name

1-(4-chlorophenoxy)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-10-7-11(2)18-15(17-10)21-9-13(19)8-20-14-5-3-12(16)4-6-14/h3-7,13,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZIBVVTSQIPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(COC2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol
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1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol
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1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol
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1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol
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1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol
Reactant of Route 6
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1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol

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